This compound falls under the category of aromatic alcohols, specifically as a substituted phenol. Its chemical formula is , and it has a molecular weight of approximately 174.28 g/mol. The presence of both the methylthio group and the tertiary alcohol makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
The synthesis of 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol can be approached through several methods, often involving the alkylation of phenolic compounds or nucleophilic substitution reactions. Here are some notable methods:
These methods highlight the versatility in synthesizing this compound, allowing for variations depending on available starting materials and desired yields.
The molecular structure of 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol can be described as follows:
The structural representation can be depicted using SMILES notation: CC(C)(C(C1=CC=C(C=C1)SC)C)O, where the phenyl ring is denoted alongside the substituents.
1-[2-(Methylthio)phenyl]-2-methyl-2-propanol can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.
1-[2-(Methylthio)phenyl]-2-methyl-2-propanol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and possibly in formulations requiring specific solubility characteristics.
1-[2-(Methylthio)phenyl]-2-methyl-2-propanol has potential applications in several areas:
Future research could explore these applications further, especially regarding its biological interactions and material properties.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8